In-Depth Technical Guide to the Photophysical Properties of Tetrachlorofluorescein
In-Depth Technical Guide to the Photophysical Properties of Tetrachlorofluorescein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrachlorofluorescein (TET) is a halogenated derivative of fluorescein (B123965), a widely utilized fluorophore in various scientific disciplines. The addition of four chlorine atoms to the fluorescein core significantly influences its photophysical properties, making it a valuable tool in biological imaging, diagnostics, and as a pH indicator. This technical guide provides a comprehensive overview of the core photophysical characteristics of 3,4,5,6-Tetrachlorofluorescein, including its absorption and emission spectra, molar extinction coefficient, and quantum yield. Furthermore, this document outlines the experimental protocols for the determination of these properties and discusses the impact of environmental factors such as pH and solvent polarity on its fluorescence behavior.
Core Photophysical Properties
Tetrachlorofluorescein exhibits distinct spectral properties that are crucial for its application as a fluorescent probe. The key photophysical parameters in Phosphate-Buffered Saline (PBS) are summarized in the table below.
| Property | Value | Solvent/Conditions | Reference |
| Absorption Maximum (λ_abs_) | 509 nm | PBS | [1] |
| Molar Extinction Coefficient (ε) | 65,500 M⁻¹cm⁻¹ | at 509 nm in PBS | [1] |
| Emission Maximum (λ_em_) | Not explicitly stated in provided results, but typically green emission. | PBS | [2] |
| Quantum Yield (Φ_f_) | 0.65 | PBS | [1] |
| Fluorescence Lifetime (τ_f_) | Data not available in search results | - | |
| CAS Number | 6262-21-1 | - | |
| Molecular Formula | C₂₀H₈Cl₄O₅ | - |
Influence of Environmental Factors
The photophysical properties of Tetrachlorofluorescein, like other fluorescein derivatives, are sensitive to its local environment, particularly pH and solvent polarity.
pH Dependence
Solvent Dependence
The polarity of the solvent can significantly influence the absorption and emission spectra of fluorescent dyes, a phenomenon known as solvatochromism.[2][4] For polar fluorophores like fluorescein derivatives, an increase in solvent polarity typically leads to a red shift (a shift to longer wavelengths) in the emission spectrum.[2] This is due to the stabilization of the excited state by the polar solvent molecules. While it is expected that Tetrachlorofluorescein's photophysical properties are affected by the solvent environment, specific quantitative data detailing these effects in a range of solvents were not found in the conducted searches.
Experimental Protocols
Accurate determination of photophysical properties is essential for the reliable application of fluorescent probes. The following sections describe the general experimental methodologies for measuring the key photophysical parameters of Tetrachlorofluorescein.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and fluorescence emission.
Methodology:
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Sample Preparation: Prepare a dilute solution of Tetrachlorofluorescein in the solvent of interest (e.g., PBS). The concentration should be adjusted to have an absorbance value below 0.1 at the absorption maximum to avoid inner filter effects.
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Absorption Spectroscopy: Use a UV-Visible spectrophotometer to measure the absorbance spectrum of the solution over a relevant wavelength range (e.g., 300-600 nm). The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs_).
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Fluorescence Spectroscopy: Use a spectrofluorometer to measure the fluorescence emission spectrum. The sample is excited at its absorption maximum (λ_abs_), and the emitted light is scanned over a longer wavelength range (e.g., 500-700 nm). The wavelength with the highest fluorescence intensity is the emission maximum (λ_em_).
Experimental Workflow for Spectral Characterization
Caption: Workflow for determining absorption and emission maxima.
Determination of Molar Extinction Coefficient
Objective: To quantify the light-absorbing capacity of Tetrachlorofluorescein at a specific wavelength.
Methodology:
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Beer-Lambert Law: The molar extinction coefficient (ε) is determined using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
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Procedure:
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Prepare a series of Tetrachlorofluorescein solutions of known concentrations in a specific solvent.
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Measure the absorbance of each solution at the absorption maximum (λ_abs_).
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Plot absorbance versus concentration. The slope of the resulting linear fit is the molar extinction coefficient.
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Logical Relationship for Molar Extinction Coefficient Determination
Caption: Beer-Lambert law application for ε determination.
Measurement of Fluorescence Quantum Yield (Comparative Method)
Objective: To determine the efficiency of fluorescence emission relative to a standard of known quantum yield.
Methodology:
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Principle: The quantum yield of an unknown sample (Φ_unk_) is calculated by comparing its integrated fluorescence intensity to that of a standard (Φ_std_) with a known quantum yield, using the following equation: Φ_unk_ = Φ_std_ * (I_unk_ / I_std_) * (A_std_ / A_unk_) * (n_unk_² / n_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
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Procedure:
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Select a suitable fluorescence standard with an emission range similar to Tetrachlorofluorescein (e.g., Fluorescein in 0.1 M NaOH, Φ_f_ = 0.95).
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Prepare dilute solutions of both the standard and the sample in the same solvent, with absorbances below 0.1 at the excitation wavelength.
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Measure the absorbance of each solution at the excitation wavelength.
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Measure the fluorescence emission spectrum of each solution under identical experimental conditions (e.g., excitation wavelength, slit widths).
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Integrate the area under the emission spectra for both the standard and the sample.
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Calculate the quantum yield using the equation above.
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Workflow for Comparative Quantum Yield Measurement
Caption: Comparative method for fluorescence quantum yield.
Measurement of Fluorescence Lifetime
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Methodology:
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Time-Correlated Single Photon Counting (TCSPC): This is a common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.
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Procedure:
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A pulsed light source (e.g., a laser) excites the sample.
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A sensitive detector measures the arrival time of the first emitted photon relative to the excitation pulse.
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This process is repeated many times to build a histogram of photon arrival times.
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The decay of this histogram corresponds to the fluorescence decay of the sample.
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The fluorescence lifetime (τ_f_) is determined by fitting the decay curve to an exponential function.
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Signaling Pathway for TCSPC Measurement
Caption: TCSPC method for fluorescence lifetime measurement.
Applications in Research and Development
The distinct photophysical properties of Tetrachlorofluorescein make it a valuable tool in several areas:
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Fluorescent Labeling: It can be conjugated to biomolecules such as proteins and nucleic acids for use in fluorescence microscopy, flow cytometry, and immunoassays.
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pH Sensing: Its pH-dependent fluorescence allows for the measurement of pH in various environments, including intracellular compartments.[3]
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Polymerase Chain Reaction (PCR): Tetrachlorofluorescein (TET) is commonly used as a fluorescent reporter dye in real-time PCR probes.[2]
Conclusion
Tetrachlorofluorescein is a versatile fluorophore with well-characterized absorption and emission properties in aqueous buffer. Its high molar extinction coefficient and good quantum yield make it a bright fluorescent probe. The sensitivity of its fluorescence to pH provides an additional modality for its use as a sensor. While detailed quantitative data on its solvent-dependent photophysics and a precise fluorescence lifetime are not extensively documented in the readily available literature, the established protocols for their determination can be applied to further characterize this useful molecule for specific research and development applications. Researchers and drug development professionals can leverage the information and methodologies presented in this guide for the effective application of Tetrachlorofluorescein in their work.
